molecular formula C11H8ClNS B11884404 5-Chloronaphthalene-1-carbothioamide

5-Chloronaphthalene-1-carbothioamide

Cat. No.: B11884404
M. Wt: 221.71 g/mol
InChI Key: NNUIWQWAOTUXMO-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-1-carbothioamide is an organic compound with the molecular formula C11H8ClNS and a molecular weight of 221.71 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a carbothioamide group is attached to the 1st position. This compound is primarily used in research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloronaphthalene-1-carbothioamide typically involves the reaction of 5-chloronaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloronaphthalene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .

Scientific Research Applications

5-Chloronaphthalene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor in drug synthesis, is ongoing.

    Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloronaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloronaphthalene-1-carbothioamide is unique due to the specific positioning of the chlorine atom and the carbothioamide group, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications .

Properties

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

5-chloronaphthalene-1-carbothioamide

InChI

InChI=1S/C11H8ClNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14)

InChI Key

NNUIWQWAOTUXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=S)N

Origin of Product

United States

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